Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl-
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Overview
Description
Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- is a heterocyclic organic compound with a five-membered ring structure containing one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide packed in a reactor .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve continuous flow processes to enhance safety and efficiency. For example, the use of manganese dioxide in a packed reactor allows for the rapid and efficient oxidation of oxazolines to oxazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable aromatic oxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Cyclization: The formation of oxazole rings from β-hydroxy amides through cyclodehydration.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidative aromatization of oxazolines to oxazoles .
Cyclization: Reagents like DAST or Deoxo-Fluor® are used for cyclodehydration reactions .
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Industry: Utilized in the production of polymers and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole, 2-ethyl-4,5-dihydro-: Similar in structure but with an ethyl group instead of an ethenyl group .
Oxazole, 4,5-dihydro-2,4,4-trimethyl-: Contains additional methyl groups, leading to different chemical properties .
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline: A related compound with a methoxyphenyl group .
Uniqueness
Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-ethenyl-4,4-dimethyl-5H-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-4-6-8-7(2,3)5-9-6/h4H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEXZERWEBDHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454133 |
Source
|
Record name | Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60824-09-1 |
Source
|
Record name | Oxazole, 2-ethenyl-4,5-dihydro-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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